![molecular formula C21H33N3O2 B2809171 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide CAS No. 922085-66-3](/img/structure/B2809171.png)
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide
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Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Chemical Synthesis and Modification
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide and its analogs have been explored in the synthesis of various chemical entities, showcasing their potential as intermediates in organic synthesis. Research has demonstrated methodologies for the lateral lithiation of related compounds, facilitating the synthesis of tetrahydroisoquinolines, which are valuable scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules (Smith, El‐Hiti, & Hegazy, 2010). Additionally, the control of tautomeric equilibriums through steric hindrance in related systems highlights the compound's role in the design of molecules with tailored chemical properties (García-Deibe et al., 2013).
Antitumor Activity
Compounds structurally related to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide have been synthesized and evaluated for their antitumor activities. For instance, thiophene analogues of 5-chloro-5,8-dideazafolic acid, which share a core structural resemblance, have shown inhibitory effects on tumor cell growth in culture, suggesting the potential of similar compounds for cancer therapy (Forsch, Wright, & Rosowsky, 2002).
Hemostatic Effects
Research into derivatives of related tetrahydroquinoline compounds has revealed their hemostatic properties. A study on 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides demonstrated these compounds' ability to significantly reduce blood coagulation time, offering insights into their potential therapeutic applications in managing bleeding (Limanskii et al., 2009).
Pharmaceutical Manufacturing
In the realm of pharmaceutical development, the synthesis of peptide-like compounds for diabetes treatment has utilized similar tetrahydroquinoline derivatives. The development of a large-scale production process for such compounds highlights their importance in the pharmaceutical industry, offering a pathway to the synthesis of drugs with high purity and yield (Sawai et al., 2010).
properties
IUPAC Name |
2,2-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-21(2,3)20(25)22-15-19(24-10-12-26-13-11-24)17-7-8-18-16(14-17)6-5-9-23(18)4/h7-8,14,19H,5-6,9-13,15H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNHGTBXIZZTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide |
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